molecular formula C17H20ClN5 B12223133 5-Tert-butyl-3-(4-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12223133
M. Wt: 329.8 g/mol
InChI Key: VDKVGNKXRPWJEZ-UHFFFAOYSA-N
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Description

[5-tert-Butyl-3-(4-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-phenyl group, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-tert-Butyl-3-(4-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 4-chloroaniline and tert-butyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5-tert-Butyl-3-(4-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro-phenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-tert-Butyl-3-(4-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, [5-tert-Butyl-3-(4-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [5-tert-Butyl-3-(4-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-tert-Butyl-3-(4-chloro-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research.

Properties

Molecular Formula

C17H20ClN5

Molecular Weight

329.8 g/mol

IUPAC Name

[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine

InChI

InChI=1S/C17H20ClN5/c1-10-15(11-5-7-12(18)8-6-11)16-20-13(17(2,3)4)9-14(21-19)23(16)22-10/h5-9,21H,19H2,1-4H3

InChI Key

VDKVGNKXRPWJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NN

Origin of Product

United States

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